Dimethyl phthalate, carbonyl-13C2
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Overview
Description
Dimethyl phthalate, carbonyl-13C2, is a phthalate ester where two carbonyl groups are labeled with carbon-13 isotopes. This compound is a derivative of dimethyl phthalate, which is commonly used as a plasticizer to impart flexibility to rigid polyvinylchloride (PVC) resins . Dimethyl phthalate is a colorless, oily liquid with a slight aromatic odor and is known for its low water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl phthalate can be synthesized by heating phthalic anhydride with methanol under reflux conditions, using a catalyst such as sulfuric acid or sodium bisulfate . The reaction typically requires an excess of methanol to drive the equilibrium towards the formation of dimethyl phthalate.
Industrial Production Methods
Industrial production of dimethyl phthalate involves similar methods but on a larger scale. The process includes the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid.
Reduction: Reduction reactions can convert it into phthalic anhydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Phthalic acid.
Reduction: Phthalic anhydride.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Dimethyl phthalate, carbonyl-13C2, has several applications in scientific research:
Mechanism of Action
Dimethyl phthalate exerts its effects primarily through its interaction with biological membranes and enzymes. It can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to altered hormonal balance . The compound’s mechanism involves binding to hormone receptors and interfering with normal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Comparison
Dimethyl phthalate is unique due to its lower molecular weight and higher volatility compared to other phthalates like dibutyl phthalate and diisobutyl phthalate . This makes it more suitable for applications requiring rapid evaporation and lower toxicity .
Properties
IUPAC Name |
dimethyl benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i9+1,10+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQCNGHVCWTJSM-OJJJIBSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C](=O)C1=CC=CC=C1[13C](=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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